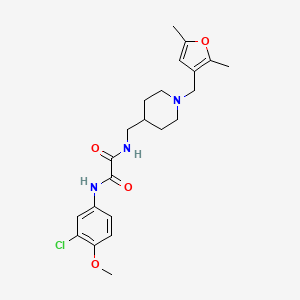
2-(Ethylsulfanyl)-1,1-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-1,1-dimethoxyethane, also known as ethylsulfanyl dimethoxyethane (ESDME), is an organic compound with a molecular formula of C5H12OS2. It is a colorless liquid at room temperature and is used in various scientific applications. ESDME is a versatile compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
ESDME is widely used in scientific research, as it is a versatile compound with a wide range of applications. It is used in synthetic chemistry, biochemistry and pharmaceuticals, as well as in the production of drugs and other chemicals. In synthetic chemistry, ESDME is used as a solvent and as a reagent for the synthesis of various compounds. In biochemistry, it is used in the production of enzymes and other proteins, as well as in the study of their structure and function. In pharmaceuticals, it is used in the production of drugs and other chemicals.
Mecanismo De Acción
The mechanism of action of ESDME is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds, as well as in the production of enzymes and other proteins. It is also believed that the compound has a role in the regulation of metabolic pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of ESDME are not fully understood. However, it is believed that the compound may have a role in the regulation of metabolic pathways in cells. It has also been suggested that the compound may have an effect on the activity of enzymes and other proteins, as well as on the production of drugs and other chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ESDME in lab experiments is its low toxicity. The compound is non-toxic and has a low volatility, making it safe to use in a laboratory setting. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for ESDME research. These include further research into the compound's mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into the compound's potential applications in synthetic chemistry, biochemistry, and pharmaceuticals. Finally, further research could be conducted into the compound's potential toxicity and its potential uses as a solvent and reagent.
Métodos De Síntesis
ESDME can be synthesized from 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride and dimethoxyethane using a two-step process. In the first step, 2-(Ethylsulfanyl)-1,1-dimethoxyethanel chloride is reacted with dimethoxyethane in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide. This reaction produces 2-(Ethylsulfanyl)-1,1-dimethoxyethanel dimethoxyethane and sodium chloride as a by-product. In the second step, the sodium chloride is removed by distillation.
Propiedades
IUPAC Name |
2-ethylsulfanyl-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCAMUCJJKKTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfanyl)-1,1-dimethoxyethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

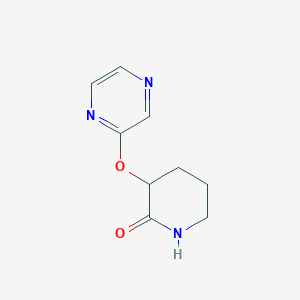
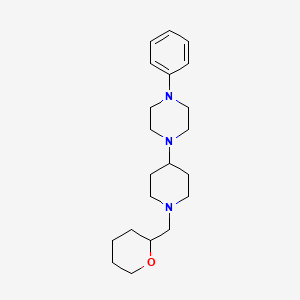
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)
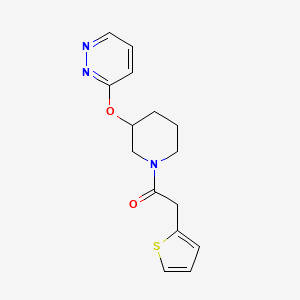
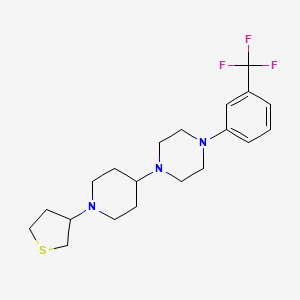
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)

![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)
![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2389817.png)
![N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389820.png)
